EGFR-Tyrosine Kinase Inhibitory Activity: Inferior Potency vs. 1,5-Dihydroxyxanthone
A direct comparator study of polyhydroxylated xanthones revealed a significant potency gap for EGFR-tyrosine kinase inhibition. While 1,5-dihydroxyxanthone (1) demonstrated potent inhibition with an IC50 of 90.34 nM, the structurally related 1,7-dihydroxyxanthone (2)—the immediate deacetylated analog of the target compound—exhibited significantly weaker activity, with an IC50 of 223 nM [1]. This demonstrates a 2.5-fold reduction in potency driven solely by the change in substitution pattern from 1,5- to 1,7-dihydroxy.
| Evidence Dimension | EGFR-Tyrosine Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 223 nM (for 1,7-dihydroxyxanthone, the deacetylated analog) |
| Comparator Or Baseline | 1,5-dihydroxyxanthone: 90.34 nM |
| Quantified Difference | 2.5-fold lower potency for the 1,7- over the 1,5-dihydroxy isomer |
| Conditions | In vitro enzyme assay |
Why This Matters
This data explicitly demonstrates that the 1,7-substitution pattern, even before acetylation, is not optimal for EGFR inhibition, guiding scientists to select 1,5-substituted analogs for higher potency in kinase-targeting studies.
- [1] Duangsrisai, S., et al. 'Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities of Polyhydroxylated Xanthones from Garcinia succifolia.' Natural Product Communications, 2014, 9(11), 1573-1576. View Source
